molecular formula C15H16FNO2S B151305 3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid CAS No. 138568-72-6

3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid

Cat. No.: B151305
CAS No.: 138568-72-6
M. Wt: 293.4 g/mol
InChI Key: SZVIKFHPCYVIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a synthetic organic compound that features a thiazole ring substituted with an isopropyl group and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

CAS No.

138568-72-6

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

SZVIKFHPCYVIFT-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Canonical SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to the specific combination of the isopropylthiazole and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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